molecular formula C11H15ClO2S B1336018 5-tert-Butyl-2-methyl-benzenesulfonyl chloride CAS No. 63452-62-0

5-tert-Butyl-2-methyl-benzenesulfonyl chloride

Cat. No. B1336018
CAS RN: 63452-62-0
M. Wt: 246.75 g/mol
InChI Key: OVTOPAMDBHJZNS-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-methyl-benzenesulfonyl chloride (TBMBS) is a chemical compound commonly used in laboratory experiments as a reagent for the synthesis of organic compounds. It is a white solid with a molecular weight of 226.32 g/mol and a melting point of 101-102°C. TBMBS is a widely used reagent in organic synthesis due to its ability to form an intermediate organosulfonate ester with a variety of substrates. The use of TBMBS in laboratory experiments has increased significantly in recent years due to its versatility, cost-effectiveness, and ease of use.

Scientific Research Applications

Conversion to Acid Chlorides

The reactivity of tert-butyl esters with SOCl2 at room temperature has been shown to produce acid chlorides in high yields. This process allows for the selective conversion of tert-butyl esters to acid chlorides in the presence of other esters, as demonstrated by Greenberg and Sammakia (2017) in "The Journal of Organic Chemistry" (Greenberg & Sammakia, 2017).

Sulfonylation Reactions

1-Butyl-3-methylimidazolium chloroaluminate ionic liquids have been used as unconventional reaction media and Lewis acid catalysts for Friedel-Crafts sulfonylation reactions. These substances show enhanced reactivity, producing high yields of diaryl sulfones under ambient conditions, as explored by Nara, Harjani, and Salunkhe (2001) in "The Journal of Organic Chemistry" (Nara, Harjani, & Salunkhe, 2001).

Synthesis and Structural Characterization

New structural isomers, like 2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, have been synthesized and structurally characterized through X-ray single crystal diffraction. This synthesis process is important for understanding the molecular and electronic structures of sterically hindered molecules, as outlined by Rublova et al. (2017) in "Journal of Molecular Structure" (Rublova et al., 2017).

Polymerization Initiator

5-tert-Butyl-2-methyl-benzenesulfonyl chloride has been utilized as an initiator in the living cationic polymerization of isobutylene. Storey and Donnalley (1999) in "Macromolecules" discussed the kinetics of this process and its implications in polymer science (Storey & Donnalley, 1999).

properties

IUPAC Name

5-tert-butyl-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2S/c1-8-5-6-9(11(2,3)4)7-10(8)15(12,13)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTOPAMDBHJZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409100
Record name 5-tert-Butyl-2-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butyl-2-methyl-benzenesulfonyl chloride

CAS RN

63452-62-0
Record name 5-(1,1-Dimethylethyl)-2-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63452-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-Butyl-2-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonyl chloride, 5-(1,1-dimethylethyl)-2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 5-tert-Butyl-2-methyl-benzenesulfonyl Chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

12.3 g (0.075 mol) of 4-(1,1-dimethylethyl)phenol in 30 ml of methylene chloride are added dropwise, cooling in ice, to 16.5 ml of chlorosulfonic acid dissolved in 20 ml of methylene chloride. The mixture is stirred for 40 minutes and then poured onto ice-water. The organic phase is separated off, washed with water, dried with MgSO4 and evaporated. The product is recrystallized from toluene petroleum ether.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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